molecular formula C20H33NS B14514335 Benzyl dodecylmethanimidothioate CAS No. 63035-77-8

Benzyl dodecylmethanimidothioate

Cat. No.: B14514335
CAS No.: 63035-77-8
M. Wt: 319.5 g/mol
InChI Key: SOPKRUIXVKAKFO-UHFFFAOYSA-N
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Description

Benzyl dodecylmethanimidothioate is an organic compound with the molecular formula C20H33NS It is characterized by the presence of a benzyl group attached to a dodecyl chain through a methanimidothioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl dodecylmethanimidothioate typically involves the reaction of benzyl chloride with dodecylamine in the presence of a base, followed by the addition of carbon disulfide. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Sodium or potassium hydroxide

The reaction proceeds through the formation of an intermediate dodecylbenzylamine, which then reacts with carbon disulfide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl dodecylmethanimidothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioate group to a thiol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Halogenated derivatives

Scientific Research Applications

Benzyl dodecylmethanimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Benzyl dodecylmethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may disrupt cell membranes or interfere with metabolic pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl dodecylamine: Similar structure but lacks the thioate group.

    Dodecylbenzene: Contains a benzene ring attached to a dodecyl chain but lacks the methanimidothioate linkage.

    Benzyl thiocyanate: Contains a thiocyanate group instead of the methanimidothioate linkage.

Uniqueness

Benzyl dodecylmethanimidothioate is unique due to the presence of the methanimidothioate linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63035-77-8

Molecular Formula

C20H33NS

Molecular Weight

319.5 g/mol

IUPAC Name

benzyl N-dodecylmethanimidothioate

InChI

InChI=1S/C20H33NS/c1-2-3-4-5-6-7-8-9-10-14-17-21-19-22-18-20-15-12-11-13-16-20/h11-13,15-16,19H,2-10,14,17-18H2,1H3

InChI Key

SOPKRUIXVKAKFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=CSCC1=CC=CC=C1

Origin of Product

United States

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